molecular formula C28H23N3O4S B4630590 (6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B4630590
M. Wt: 497.6 g/mol
InChI Key: FEDMOHMUKCJHJK-XEQYNKKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolopyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the phenyl and methoxyphenoxy groups through various coupling reactions. The final step involves the formation of the imino group under specific conditions, such as the use of imine-forming reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or other functional groups.

    Substitution: The phenyl and methoxyphenoxy groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce an amine derivative.

Scientific Research Applications

(6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class share the thiazolopyrimidine core but differ in their substituents.

    Phenyl-substituted compounds: Compounds with similar phenyl groups but different core structures.

Uniqueness

The uniqueness of (6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups and core structure, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(6Z)-5-imino-6-[[4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O4S/c1-33-24-9-5-6-10-25(24)35-16-15-34-21-13-11-19(12-14-21)17-22-26(29)31-23(20-7-3-2-4-8-20)18-36-28(31)30-27(22)32/h2-14,17-18,29H,15-16H2,1H3/b22-17-,29-26?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDMOHMUKCJHJK-XEQYNKKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Reactant of Route 2
Reactant of Route 2
(6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Reactant of Route 3
Reactant of Route 3
(6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Reactant of Route 4
Reactant of Route 4
(6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Reactant of Route 5
Reactant of Route 5
(6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Reactant of Route 6
Reactant of Route 6
(6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

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